molecular formula C14H26N2O3 B10850463 Methyl 6-(3-cyclohexylureido)hexanoate

Methyl 6-(3-cyclohexylureido)hexanoate

Cat. No.: B10850463
M. Wt: 270.37 g/mol
InChI Key: WHXVJNIBTQCTJK-UHFFFAOYSA-N
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Description

Methyl 6-(3-cyclohexylureido)hexanoate is a chemical compound developed for research applications, primarily functioning as an inhibitor of soluble epoxide hydrolase (sEH) . The enzyme sEH plays a key role in the metabolism of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), which are involved in the regulation of blood pressure and inflammation . Inhibiting sEH is a recognized therapeutic strategy in preclinical research for conditions like hypertension . This compound belongs to a class of dialkylurea inhibitors that bind in the hydrophobic active site of human sEH . Researchers can utilize this compound as a tool to probe the biological functions of sEH and the signaling pathways of its endogenous substrates. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

methyl 6-(cyclohexylcarbamoylamino)hexanoate

InChI

InChI=1S/C14H26N2O3/c1-19-13(17)10-6-3-7-11-15-14(18)16-12-8-4-2-5-9-12/h12H,2-11H2,1H3,(H2,15,16,18)

InChI Key

WHXVJNIBTQCTJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Urea Formation via Isocyanate Intermediate

The core urea linkage in Methyl 6-(3-cyclohexylureido)hexanoate is typically constructed through reactions involving isocyanates. A method adapted from dual-targeting inhibitor synthesis involves treating an amine precursor with triphosgene to generate an isocyanate intermediate, which subsequently reacts with cyclohexylamine. For example:

  • Triphosgene Activation : A primary amine (e.g., 6-aminohexanoic acid methyl ester) is treated with triphosgene (Cl3C)2O(Cl_3C)_2O in the presence of triethylamine (Et3N)(Et_3N) to form the corresponding isocyanate.

  • Cyclohexylamine Coupling : The isocyanate intermediate reacts with cyclohexylamine (C6H11NH2)(C_6H_{11}NH_2) under anhydrous conditions, yielding the ureido product.

This method achieves moderate to high yields (70–85%) and is favored for its scalability. The reaction is typically conducted in dichloromethane (CH2Cl2)(CH_2Cl_2) or ethyl acetate at 0–25°C to minimize side reactions.

Carbodiimide-Mediated Coupling

An alternative approach employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) as coupling agents. This method is advantageous for avoiding harsh conditions:

  • Activation of Carboxylic Acid : The hexanoic acid derivative is activated using EDCI/HOBt, forming an active ester intermediate.

  • Amine Coupling : The activated ester reacts with cyclohexylurea or a preformed urea-containing amine to yield the target compound.

This method is particularly effective for sterically hindered substrates, with reported yields of 65–78%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF)(DMF) and acetonitrile (CH3CN)(CH_3CN) enhance reaction rates by stabilizing charged intermediates.

  • Temperature Control : Reactions performed at 0–5°C reduce epimerization risks, while reflux conditions (60–80°C) accelerate coupling.

Catalytic and Stoichiometric Considerations

  • Triethylamine as Base : Neutralizes HCl byproducts during isocyanate formation, with optimal stoichiometry of 2:1 (base:substrate).

  • Lithium Salts : Lithium chloride (LiCl)(LiCl) improves coupling efficiency in EDCI-mediated reactions by stabilizing the active ester.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Purification using gradients of diethyl ether in hexane (5–30%) effectively separates ureido derivatives from unreacted starting materials.

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity crystals, with recovery rates exceeding 90%.

Spectroscopic Validation

  • 1H^1H NMR : Key signals include the urea NH proton at δ 8.9–9.1 ppm (singlet) and methyl ester protons at δ 3.6–3.7 ppm (triplet).

  • Mass Spectrometry : MALDI-TOF analysis confirms the molecular ion peak at m/z=285.2m/z = 285.2 [M+H]+[M + H]^+.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Isocyanate Intermediate8598Scalability, minimal by-products
EDCI/HOBt Coupling7895Mild conditions, steric tolerance
Direct Aminolysis6590Single-step, cost-effective

Table 1: Performance metrics of synthetic routes for this compound.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for urea formation, reducing reaction times from 24 hours to <2 hours. Key parameters:

  • Residence Time : 30–60 minutes.

  • Temperature : 50°C.

  • Pressure : 2–3 bar.

Green Chemistry Innovations

  • Solvent Recycling : Ethyl acetate is recovered via distillation, achieving >95% reuse.

  • Catalyst Recycling : Immobilized EDCI on silica nanoparticles reduces reagent waste.

Challenges and Mitigation Strategies

By-Product Formation

  • Symmetrical Ureas : Excess isocyanate leads to bis-urea by-products. Mitigated by slow amine addition.

  • Ester Hydrolysis : Moisture-sensitive steps require rigorous drying, achieved via molecular sieves.

Isomerization Risks

While this compound lacks stereocenters, related ureido compounds exhibit rotamerism. Low-temperature NMR (–40°C) resolves rotational isomers .

Chemical Reactions Analysis

Methyl 6-(3-cyclohexylureido)hexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or urea groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Methyl 6-(3-cyclohexylureido)hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying ester and urea chemistry.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 6-(3-cyclohexylureido)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylureido group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The ester group may also play a role in the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 6-(3-cyclohexylureido)hexanoate belongs to a class of ureido-substituted aliphatic esters and acids. Key structural analogs and their pharmacological properties are compared below:

Compound Name Structure Highlights IC50 (sEH Inhibition) Molecular Weight Key Reference
This compound C6 ester, cyclohexylureido group 110 nM ~328.4 g/mol
4-(3-Cyclohexylureido)butanoic acid C4 carboxylic acid, cyclohexylureido group 1900 nM ~258.3 g/mol
12-(3-Adamantan-1-yl-ureido)-dodecanoic acid C12 carboxylic acid, adamantylureido group 5 nM ~406.5 g/mol
N-(3,3-Diphenyl-propyl)-nicotinamide Aromatic substituents, nicotinamide core 4.8 nM ~345.4 g/mol

Impact of Structural Features on Activity

  • Chain Length and Functional Groups: The hexanoate chain in this compound provides greater hydrophobicity and flexibility compared to the shorter butanoic acid analog, likely improving membrane permeability and enzyme interaction .
  • Ester vs. Carboxylic Acid: The ester group enhances metabolic stability compared to carboxylic acids, as seen in the 100-fold higher potency of this compound over 4-(3-cyclohexylureido)butanoic acid .
  • Substituent Effects : Bulky substituents like adamantane (IC50 = 5 nM) or diphenyl groups (IC50 = 4.8 nM) significantly enhance sEH inhibition, suggesting that steric bulk optimizes binding to the enzyme's active site .

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